molecular formula C11H12N2O4 B1304849 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide CAS No. 32065-66-0

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

Cat. No. B1304849
CAS RN: 32065-66-0
M. Wt: 236.22 g/mol
InChI Key: BWTLITYWRKJWIM-UHFFFAOYSA-N
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Description

Quinoxaline 1,4-dioxides (QdNOs) are a class of compounds known for their potent antibacterial properties and have been used since the 1940s. They have been incorporated into animal feed to promote growth and improve feed conversion efficiency. Beyond their antibacterial applications, QdNOs have demonstrated selective cytotoxicity against hypoxic cells in solid tumors, as well as antitubercular, antiprotozoal, and anticandida activities. However, concerns have been raised regarding their photoallergic and mutagenic effects, as well as their potential role in the development of antibiotic-resistant bacteria and the horizontal transfer of virulence genes between bacteria .

Synthesis Analysis

The synthesis of quinoxaline 1,4-dioxide derivatives has been explored in various studies. For instance, a series of new quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. The presence of certain substituents on the quinoxaline nucleus, such as chloro, methyl, or methoxy groups, was found to significantly affect the in vitro activity against Mycobacterium tuberculosis . Another study reported an efficient one-pot synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and a solvent, yielding a range of products with moderate to excellent yields . Additionally, a new synthesis method for 2,3-disubstituted quinoxaline 1,4-dioxides was developed using molecular sieves, which proved to be smooth and efficient .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been a subject of interest due to their biological and pharmacological effects. An X-ray study determined the crystal and molecular structure of a quinoxaline derivative, revealing that the quinoxaline ring is planar . Understanding the molecular structure is crucial for the development of new drugs, as it can influence the biological activity and pharmacokinetics of the compounds.

Chemical Reactions Analysis

Quinoxaline 1,4-dioxides are known for their high reactivity and ability to undergo various chemical reactions. For example, the redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide has been characterized, which may provide insight into the cytotoxic and mutagenic activities of these compounds . The thermochemistry of a quinoxaline derivative was also evaluated, estimating the mean dissociation enthalpy of the (N-O) bond, which is a key factor in understanding the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline 1,4-dioxides are influenced by their molecular structure and substituents. These properties are important for the practical application of these compounds in medical chemistry and drug development. The review of quinoxaline 1,4-dioxides highlights their diverse biological properties and the prospects of their use in developing drugs for various diseases, including bacterial infections and oncological diseases . The study of their inhibitory action in melanoma and brain tumor cells also contributes to the understanding of their physical and chemical properties in a biological context .

Scientific Research Applications

Hypoxia-Selective DNA Cleavage

Quinoxaline 1,4-dioxide derivatives, including 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide, have been studied for their redox-activated, hypoxia-selective DNA cleavage properties. These properties may provide a basis for understanding the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics, offering insights into the design of new antitumor agents (Ganley et al., 2001).

Antimicrobial and Antitumor Activity

Quinoxaline-1,4-dioxide derivatives have shown significant bioactivity against different animal cell lines, including inhibitory actions in melanoma and brain tumor cells. This suggests their potential as bioactive molecules for further investigation into their antitumor effects (Silva et al., 2019).

Synthesis and Chemical Properties

Research has also focused on the synthesis of quinoxaline 1,4-dioxide derivatives, highlighting their chemical versatility and potential as scaffolds for developing new compounds with varied biological activities. These synthesis methods provide a basis for the exploration of their chemical properties and applications in drug development (Lima et al., 2005).

Broad Biological Activities

Quinoxaline 1,4-dioxides have been identified as possessing a wide range of biological activities, including antibacterial, antiprotozoal, anticandida, and antitumor properties. This broad spectrum of activity underlines their potential utility in various therapeutic applications, even as research continues into understanding their mode of action and mitigating any adverse effects (Carta et al., 2005).

Radiosensitizing Effects

Some derivatives of quinoxaline-1,4-dioxide have been explored for their oxidative stress modulation and radiosensitizing effects on cancer cells. These studies indicate the potential of quinoxaline-1,4-dioxide derivatives in enhancing the efficacy of radiotherapy treatments, especially in melanoma and glioma cell lines (Silva et al., 2019).

Safety And Hazards

While 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has many applications in the chemical field , it’s important to note that some adverse effects have been reported in some of the quinoxaline 1,4-dioxide derivatives . For example, genotoxicity and bacterial resistance have been found in quinoxaline 1,4-dioxide antibacterial growth promoters .

Future Directions

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

properties

IUPAC Name

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLITYWRKJWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185876
Record name 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

CAS RN

32065-66-0
Record name Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethoxymethyl)quinoxaline 1,4-dioxide
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